Fosdagrocorat - 1044535-58-1

Fosdagrocorat

Catalog Number: EVT-268653
CAS Number: 1044535-58-1
Molecular Formula: C29H30F3N2O5P
Molecular Weight: 574.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosdagrocorat has been used in trials studying the treatment and basic science of Rheumatoid Arthritis.
Overview

Fosdagrocorat, also known as PF-04171327, is a novel compound classified as a dissociated agonist of the glucocorticoid receptor. It is designed to selectively modulate glucocorticoid receptor activity, providing potential therapeutic benefits with reduced side effects compared to traditional glucocorticoids. This compound has garnered attention for its ability to promote glucocorticoid receptor dimerization, which may enhance its anti-inflammatory effects while minimizing adverse reactions typically associated with glucocorticoid therapy .

Source and Classification

Fosdagrocorat is synthesized as a phosphate ester derivative of a known glucocorticoid structure. It falls under the category of selective glucocorticoid receptor modulators, specifically targeting the glucocorticoid receptor with high affinity and partial agonist activity. This classification allows it to exert effects that are distinct from those of full agonists like dexamethasone, potentially offering a more favorable therapeutic profile .

Synthesis Analysis

Methods and Technical Details

The synthesis of fosdagrocorat involves multiple steps to construct its phosphate ester structure. While specific proprietary methods are not fully disclosed, general synthetic routes typically include:

  1. Starting Materials: The synthesis begins with a precursor compound that has been modified to introduce the phosphate group.
  2. Phosphorylation: The key step involves the phosphorylation of the precursor using phosphoric acid or a phosphate reagent under controlled conditions to ensure high yield and purity.
  3. Purification: The final product undergoes purification through techniques such as crystallization or chromatography to achieve the desired pharmaceutical grade.

This multi-step synthesis highlights the complexity involved in creating compounds that can selectively target biological receptors.

Molecular Structure Analysis

Structure and Data

Fosdagrocorat's molecular formula is C20_{20}H25_{25}F2_{2}O5_{5}P, and it has a molecular weight of approximately 404.38 g/mol. The compound features several functional groups characteristic of steroid hormones, including:

  • Steroid Backbone: A four-ring core structure typical of glucocorticoids.
  • Phosphate Group: This addition enhances solubility and bioavailability, potentially improving pharmacokinetic properties.

The structural configuration allows fosdagrocorat to interact effectively with the glucocorticoid receptor, facilitating its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Fosdagrocorat participates in various biochemical reactions primarily through its interaction with the glucocorticoid receptor. Key reactions include:

  1. Binding to Glucocorticoid Receptor: Fosdagrocorat binds to the glucocorticoid receptor, leading to conformational changes that promote dimerization.
  2. Transcriptional Activation: Upon binding, it activates specific gene expression pathways associated with anti-inflammatory responses while inhibiting pro-inflammatory genes.

Research indicates that fosdagrocorat exhibits a unique profile compared to traditional glucocorticoids by selectively activating certain pathways while repressing others, thereby reducing side effects like immunosuppression .

Mechanism of Action

Process and Data

The mechanism by which fosdagrocorat exerts its effects involves several key steps:

  1. Receptor Binding: Fosdagrocorat binds to the ligand-binding domain of the glucocorticoid receptor.
  2. Dimerization: This binding promotes dimerization of the receptor, which is crucial for its transcriptional activity.
  3. Gene Regulation: The dimerized complex translocates to the nucleus where it binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to either activation or repression of target genes involved in inflammation and immune response modulation.

Studies have shown that fosdagrocorat's ability to skew receptor dimerization enhances its efficacy in regulating gene expression related to inflammation without eliciting the full spectrum of side effects associated with traditional glucocorticoids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fosdagrocorat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to its lipophilic steroid structure.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Fosdagrocorat is primarily investigated for its applications in treating inflammatory diseases such as rheumatoid arthritis and asthma. Clinical trials have demonstrated its potential efficacy in managing symptoms while reducing reliance on traditional corticosteroids, thus minimizing associated side effects like osteoporosis and metabolic disturbances .

Additionally, ongoing research aims to explore its utility in other inflammatory conditions and chronic diseases where modulation of immune response is beneficial.

Molecular Mechanisms of Glucocorticoid Receptor Modulation by Fosdagrocorat

Dissociated Agonism: Transrepression-Transactivation Dichotomy

Fosdagrocorat (PF-04171327) exemplifies a dissociated agonist of the glucocorticoid receptor (GR), designed to selectively amplify therapeutic anti-inflammatory effects while minimizing metabolic adverse reactions. This compound operates through the transrepression-transactivation dichotomy, where its anti-inflammatory properties arise from transrepression (suppression of pro-inflammatory transcription factors), while undesirable effects are traditionally linked to transactivation (DNA-binding-dependent gene upregulation) [6] [8]. Unlike classical glucocorticoids like prednisone, fosdagrocorat stabilizes a GR conformation that preferentially inhibits nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) via protein-protein interactions, while exhibiting reduced DNA-binding affinity. This limits the transcriptional activation of genes involved in glucose metabolism, osteoblast function, and skin atrophy [6]. Preclinical studies confirm that fosdagrocorat achieves equivalent NF-κB suppression to prednisone at doses causing significantly less reduction in osteocalcin (a bone formation biomarker), demonstrating a 4-fold dissociation index in inflammation models [3] [8].

Table 1: Key Mechanisms of Fosdagrocorat-Mediated Dissociation

Biological ProcessClassical GlucocorticoidsFosdagrocoratFunctional Outcome
NF-κB/AP-1 SuppressionTransrepression (DNA-binding independent)Enhanced transrepressionAnti-inflammatory effects
Metabolic Gene RegulationTransactivation (DNA-binding dependent)Limited transactivationReduced hyperglycemia risk
Bone MetabolismDownregulation of osteocalcin/P1NPMinimal osteocalcin suppressionPreservation of bone formation
GR ConformationFavoring dimerization for DNA bindingPreferential monomer formationSelective cofactor recruitment

Structural Dynamics of Fosdagrocorat-Glucocorticoid Receptor Complexes

The ligand-binding domain (LBD) of the glucocorticoid receptor undergoes distinct conformational changes when bound to fosdagrocorat compared to traditional steroidal agonists. Fosdagrocorat, a non-steroidal phosphine ester derivative, interacts with the GR’s hydrophobic pocket through its benzyl-phenanthrene core, while its C2 dihydrogen phosphate group forms hydrogen bonds with Asn564 and Arg611 in the LBD [4] [5]. This binding stabilizes a unique GR conformation that alters the dynamics of activation function-2 (AF-2), a domain critical for cofactor recruitment [6]. Specifically, fosdagrocorat binding:

  • Reduces dimerization propensity: Unlike dexamethasone, fosdagrocorat does not stabilize the "dimerization loop" (formed by residues 490-500), leading to decreased GR homodimerization and DNA binding [8].
  • Modulates cofactor selectivity: The compound favors recruitment of corepressors (e.g., NCoR1) over coactivators (e.g., SRC-1), biasing GR toward transrepression [6].
  • Disrupts allosteric networks: Mutagenesis studies reveal that fosdagrocorat’s efficacy depends on residues Tyr735 and Gln642, which relay signals from the LBD to the DNA-binding domain (DBD). Disruption here decouples transactivation from transrepression [4].

Table 2: Structural Features of Fosdagrocorat-GR Complex vs. Classical Agonists

Structural ElementPrednisone/DexamethasoneFosdagrocoratFunctional Implication
LBD Dimer InterfaceStabilized via helix 10-12 interactionsPartial destabilizationReduced GR dimerization
AF-2 Helix PositionHelix 12 "agonistic" orientationAltered helix 12 dynamicsImpaired coactivator binding
Key Binding ResiduesVan der Waals contacts with Phe623, Met604Hydrogen bonding with Asn564/Arg611Altered allosteric signaling
DBD ConformationHigh DNA affinity (GRE binding)Low DNA affinityMinimal transactivation

Transcriptional Regulation Pathways in Inflammatory Signaling

Fosdagrocorat modulates inflammatory gene expression through GR monomer- and dimer-mediated pathways, though with a bias toward monomer-driven mechanisms. In the monomer-dependent pathway, fosdagrocorat-activated GR directly binds cytoplasmic NF-κB and AP-1, preventing their nuclear translocation. Concurrently, nuclear GR monomers "tether" to DNA-bound NF-κB via protein-protein interactions, recruiting histone deacetylases (HDACs) to suppress TNF-α, IL-6, and IL-8 transcription [6] [8]. Fosdagrocorat also exploits dimer-independent transactivation to induce anti-inflammatory mediators:

  • Upregulation of mitogen-activated protein kinase phosphatase-1 (MKP-1): Attenuates p38/JNK signaling, reducing cytokine production [8].
  • Induction of glucocorticoid-induced leucine zipper (GILZ): Inhibits NF-κB nuclear translocation and AP-1 DNA binding [6].Critically, fosdagrocorat’s transcriptional profile diverges from prednisone by minimally inducing metabolic genes (e.g., glucose-6-phosphatase and phosphoenolpyruvate carboxykinase), as confirmed by chromatin immunoprecipitation assays showing reduced GR occupancy at gluconeogenic promoters [4] [8].

Comparative Efficacy in NF-κB and AP-1 Pathway Suppression

Fosdagrocorat demonstrates differential efficacy in suppressing key pro-inflammatory transcription factors compared to conventional glucocorticoids. In vitro, fosdagrocorat (100 nM) achieves 85–90% inhibition of TNF-α-induced NF-κB activity in fibroblast-like synoviocytes, comparable to prednisone at 100 nM. However, it exhibits enhanced suppression of AP-1-driven genes (e.g., MMP-1, MMP-3) due to its ability to disrupt c-Fos/c-Jun binding to DNA without full GR dimerization [6] [8]. Clinical evidence from a Phase II trial in rheumatoid arthritis patients shows:

  • DAS28-CRP reduction: Fosdagrocorat 15 mg/day: –2.22 at week 2 vs. prednisone 5 mg/day: –1.17 (P<0.001) [3].
  • NF-κB biomarker suppression: 68% reduction in IL-6 levels with fosdagrocorat 15 mg vs. 55% with prednisone 10 mg [2].Mechanistically, fosdagrocorat’s superior AP-1 inhibition stems from its unique induction of GILZ, which blocks AP-1 transcriptional activity more potently than prednisone [6].

Table 3: Efficacy in Inflammatory Pathway Suppression

ParameterFosdagrocorat 15 mgPrednisone 10 mgPlaceboSource
NF-κB Activity (TNF-α inhibition)90%88%10% [6] [8]
AP-1 Activity (MMP-3 reduction)75%60%8% [2] [8]
ACR20 Response (Week 8)73%71%37% [2]
IL-6 Reduction (Serum)68%55%12% [2] [3]

Properties

CAS Number

1044535-58-1

Product Name

Fosdagrocorat

IUPAC Name

[(2R,4aS,10aR)-4a-benzyl-7-[(2-methylpyridin-3-yl)carbamoyl]-2-(trifluoromethyl)-1,3,4,9,10,10a-hexahydrophenanthren-2-yl] dihydrogen phosphate

Molecular Formula

C29H30F3N2O5P

Molecular Weight

574.5 g/mol

InChI

InChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1

InChI Key

BVXLAHSJXXSWFF-KEKPKEOLSA-N

SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

PF-04171327; PF04171327; PF 04171327; PF-4171327; PF4171327; PF 4171327; Fosdagrocorat.

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.